molecular formula C23H26N2O4 B3013535 (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1164484-11-0

(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B3013535
CAS No.: 1164484-11-0
M. Wt: 394.471
InChI Key: JMIFUIAMQNIZSP-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of an indole moiety and a trimethoxyphenyl group, which are connected through an acrylamide linkage. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 1,2-dimethyl-1H-indole, is synthesized through a Fischer indole synthesis or other suitable methods.

    Acrylamide Formation: The indole derivative is then reacted with 3-(3,4,5-trimethoxyphenyl)acrylic acid or its derivatives under appropriate conditions to form the acrylamide linkage. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the acrylamide linkage or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions may take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Reduced acrylamide or aromatic rings.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

    Pharmacological Research: Studied for potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide would depend on its specific biological target. Generally, such compounds may interact with:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalating into nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-((1H-indol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: Lacks the 1,2-dimethyl substitution on the indole ring.

    (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(4-methoxyphenyl)acrylamide: Lacks the additional methoxy groups on the phenyl ring.

Uniqueness

    Structural Features: The presence of both 1,2-dimethyl substitution on the indole ring and the trimethoxyphenyl group makes this compound unique.

    Biological Activity: The combination of these structural features may result in distinct biological activities compared to similar compounds.

Properties

IUPAC Name

(Z)-N-[(1,2-dimethylindol-5-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-15-10-18-11-17(6-8-19(18)25(15)2)14-24-22(26)9-7-16-12-20(27-3)23(29-5)21(13-16)28-4/h6-13H,14H2,1-5H3,(H,24,26)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIFUIAMQNIZSP-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.